

# Structural Elucidation and Spectroscopic Characterization of 6-Bromo-3-chloropicolinaldehyde

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## Compound of Interest

Compound Name:	6-Bromo-3-chloropicolinaldehyde
CAS No.:	1060815-74-8
Cat. No.:	B3210126

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Technical Guide & Reference Standard

## Introduction & Structural Significance[1][2]

**6-Bromo-3-chloropicolinaldehyde** (CAS: 1125410-08-3) is a critical pharmacophore scaffold used in the synthesis of complex heterocycles, particularly for kinase inhibitors and agrochemical agents. Its value lies in its orthogonal reactivity:

- C2-Aldehyde: Ready for reductive amination, olefination, or heterocycle formation (e.g., imidazopyridines).
- C6-Bromine: Highly reactive toward Suzuki-Miyaura or Buchwald-Hartwig couplings.
- C3-Chlorine: Provides steric bulk and electronic modulation; less reactive than C6-Br, allowing for regioselective functionalization.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to serve as a reference standard for Quality Control (QC) and structural validation.

## Structural Visualization

The compound consists of a pyridine ring substituted at the 2, 3, and 6 positions. The proximity of the chlorine atom to the aldehyde group (C3 vs C2) induces specific steric and electronic effects observable in the NMR and IR spectra.

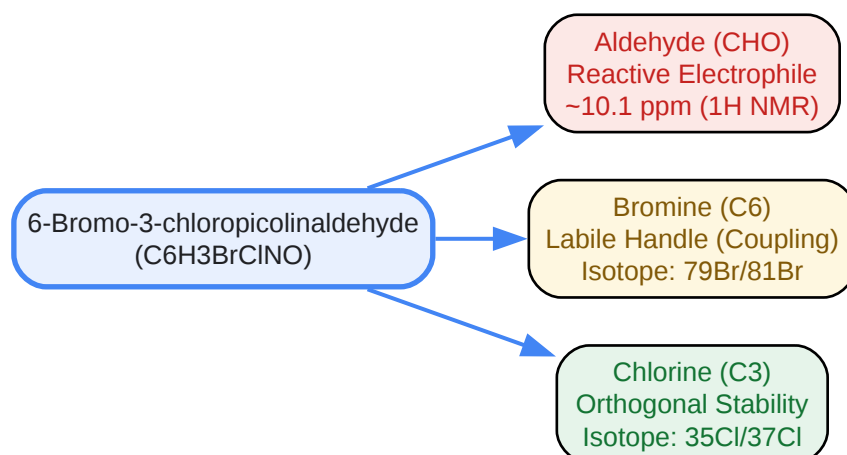


Figure 1: Functional Group Analysis & Spectroscopic Handles

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## Mass Spectrometry (MS) Analysis

Role: Primary confirmation of molecular weight and halogen count.

Mass spectrometry provides the most distinct "fingerprint" for this molecule due to the unique isotopic abundance of Bromine (

) and Chlorine (

).

## Isotope Pattern (M+ Cluster)

The molecular ion (

) appears as a characteristic triad cluster.

Ion Species	m/z (approx)	Relative Intensity	Composition
M	218.9	~76%	
M+2	220.9	100% (Base)	Mixed ( + )
M+4	222.9	~24%	

Interpretation:

- The M+2 peak is the base peak (highest intensity) because the probability of having either one heavy Br OR one heavy Cl is maximized.
- The M+4 peak confirms the presence of both halogens simultaneously.
- Fragmentation: Expect a loss of 28 Da (CO) to form the halogenated pyridine cation ( ) [1].

## Infrared Spectroscopy (FT-IR)

Role: Functional group verification (Aldehyde vs. Acid/Alcohol impurities).

The IR spectrum is dominated by the carbonyl stretch and ring vibrations.

## Key Absorption Bands (KBr Pellet/ATR)

Frequency ( )	Assignment	Diagnostic Note
1705 - 1715	Stretch	Strong, sharp. Indicates aldehyde.[1] If broad/shifted <1700, suspect carboxylic acid impurity.
3050 - 3080	Aromatic	Weak intensity.
2860 & 2760	Aldehyde	Fermi Doublet. Two weak peaks characteristic of aldehydes (distinct from ketones).
1560, 1430	Pyridine Ring Breathing	Characteristic skeletal vibrations of the heterocycle.
~1100	C-Cl / Ar-X Stretch	Fingerprint region; confirms halogenation.

## Nuclear Magnetic Resonance (NMR)

Role: Definitive structural elucidation and isomeric purity.

### <sup>1</sup>H NMR (Proton)

Solvent:

or DMSO-

The molecule possesses only three protons: one aldehydic and two aromatic. The aromatic protons are ortho to each other (positions 4 and 5).

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
10.15	Singlet (s)	1H	-	H-7 (Aldehyde). Deshielded by anisotropy of C=O.[1]
7.85	Doublet (d)	1H	Hz	H-4. Ortho to Cl. Deshielded by Cl (EWG) and to Nitrogen.
7.65	Doublet (d)	1H	Hz	H-5. Ortho to Br.

Mechanistic Insight:

- Coupling Constant ( ): The 8.2 Hz coupling is characteristic of ortho protons in a pyridine ring.
- Chemical Shift Logic: H-4 is typically downfield of H-5 due to the proximity of the Chlorine at C3 and the magnetic anisotropy of the adjacent carbonyl group at C2 [2].

## C NMR (Carbon)

Solvent:

Expect 6 distinct carbon signals.

Shift (ppm)	Type	Assignment
188.5	C=O	C-7 (Aldehyde). Characteristic carbonyl.
150.2	Cq	C-2. Ipso to aldehyde.
142.0	Cq	C-6. Ipso to Bromine (C-Br carbons are typically shielded relative to C-Cl).
139.5	CH	C-4.[2] Aromatic CH.
132.0	Cq	C-3. Ipso to Chlorine.
129.8	CH	C-5. Aromatic CH.

## Experimental Protocols & QC Workflow

To ensure reproducibility in drug development, the following characterization workflow is recommended.

### Sample Preparation for NMR

- Solvent Selection: Use DMSO-  
if the aldehyde is suspected to be hydrated (gem-diol formation) or if solubility in  
is poor. However,  
is preferred for sharper resolution of the aldehyde proton.
- Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.
- Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., residual KBr/NaCl from synthesis).

### QC Decision Tree

The following logic gate ensures only high-quality intermediates move to the next synthetic step.

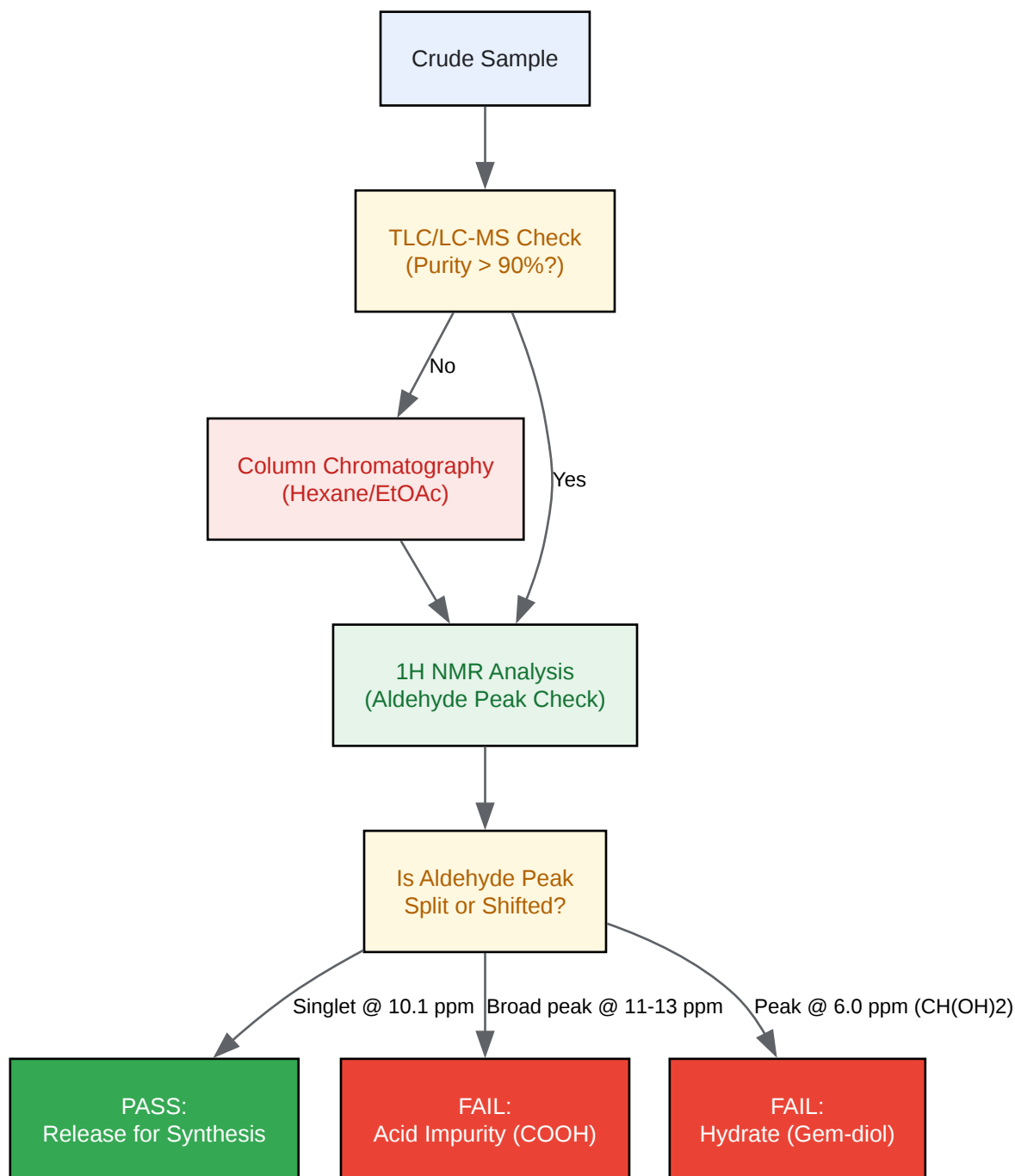


Figure 2: Quality Control Decision Tree for Picolinaldehydes

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## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library: Halogenated Pyridines. NIST Standard Reference Database 1A v17. [[Link](#)]
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- PubChem Database. Compound Summary: **6-Bromo-3-chloropicolinaldehyde** (Related Isomers). National Library of Medicine. [[Link](#)]
- Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for Pyridine coupling constants). [[Link](#)]

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- To cite this document: BenchChem. [Structural Elucidation and Spectroscopic Characterization of 6-Bromo-3-chloropicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3210126/docs#structural-elucidation-and-spectroscopic-characterization-of-6-bromo-3-chloropicolinaldehyde>]

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